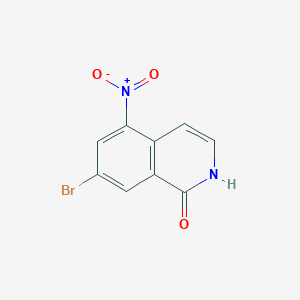

7-bromo-5-nitroisoquinolin-1(2H)-one

Description

7-Bromo-5-nitroisoquinolin-1(2H)-one is a halogenated and nitro-substituted isoquinolinone derivative. The bromine atom at position 7 and nitro group at position 5 impart distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C9H5BrN2O3 |

|---|---|

Molecular Weight |

269.05 g/mol |

IUPAC Name |

7-bromo-5-nitro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-3-7-6(1-2-11-9(7)13)8(4-5)12(14)15/h1-4H,(H,11,13) |

InChI Key |

GCWXNAJAMBYGDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)C2=C1C(=CC(=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Bromine at C7 (vs. The nitro group at C5 is strongly electron-withdrawing, reducing electron density in the ring compared to methyl or amino groups .

- Saturation : Saturated C3-C4 bonds (e.g., in 3,4-dihydro derivatives) enhance conformational flexibility but reduce aromaticity, impacting π-π stacking interactions .

Physicochemical Properties

- Solubility: Nitro groups reduce solubility in polar solvents compared to amino or hydroxyl analogs .

- Thermal Stability: Bromine and nitro substituents increase molecular weight and may lower melting points relative to non-halogenated analogs (e.g., 5-bromo-1(2H)-isoquinolinone melts at ~218°C) .

- Spectroscopic Data : NMR signals for C7 bromine and C5 nitro groups would appear downfield (δ 7.5–8.5 ppm for aromatic protons) .

Preparation Methods

Mechanistic Overview

This approach leverages the directing effects of substituents to achieve regioselectivity. Nitration introduces a nitro group at position 5, which subsequently directs bromination to the meta position (position 7).

Step 1: Nitration of Isoquinoline

-

Reagents : HNO₃/H₂SO₄ (concentrated, mixed acid).

-

Conditions : Low temperature (e.g., 0–5°C) to minimize side reactions.

-

Product : 5-Nitroisoquinoline.

-

Yield : ~70–85% (depending on reaction optimization).

Step 2: Bromination at Position 7

Key Considerations

-

Directing Effects : The nitro group strongly deactivates the ring, directing electrophiles to meta positions.

-

Solvent : H₂SO₄ acts as both a solvent and catalyst, enhancing electrophilicity of the brominating agent.

Bromination Followed by Nitration

Mechanistic Overview

This method reverses the order, first introducing bromine at position 7, then directing nitration to position 5. Bromine’s ortho/para-directing nature complicates regioselectivity, requiring controlled conditions.

Step 1: Bromination of Isoquinoline

Step 2: Nitration at Position 5

Challenges

-

Steric Effects : Bromine at position 7 may hinder nitration at position 5, reducing yields.

-

Byproducts : Competing nitration at positions 4 or 6 may occur.

Catalytic C–H Activation

Mechanistic Overview

Modern catalytic methods enable direct functionalization of C–H bonds, bypassing traditional electrophilic substitution limitations.

Example: Cp*Co(III)-Catalyzed Bromination

Advantages

-

Mild Conditions : Avoids harsh acids/low temperatures.

Comparative Analysis of Methods

Optimization Strategies

Reaction Temperature

Catalysts and Solvents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.